Cas no 1021945-29-8 (Propanoic acid,2-methyl-,(3aS,4R,6S,9S,10S,11aR)-dodecahydro-9-methoxy-6,10-dimethyl-3-methylene-2-oxo-6,9-epoxycyclodeca[b]furan-4-ylester)
1021945-29-8 structure
Product Name:Propanoic acid,2-methyl-,(3aS,4R,6S,9S,10S,11aR)-dodecahydro-9-methoxy-6,10-dimethyl-3-methylene-2-oxo-6,9-epoxycyclodeca[b]furan-4-ylester
CAS-Nr.:1021945-29-8
MF:C20H30O6
MW:366.448606967926
CID:97929
PubChem ID:91895398
Update Time:2025-04-18
Propanoic acid,2-methyl-,(3aS,4R,6S,9S,10S,11aR)-dodecahydro-9-methoxy-6,10-dimethyl-3-methylene-2-oxo-6,9-epoxycyclodeca[b]furan-4-ylester Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Propanoic acid,2-methyl-,(3aS,4R,6S,9S,10S,11aR)-dodecahydro-9-methoxy-6,10-dimethyl-3-methylene-2-oxo-6,9-epoxycyclodeca[b]furan-4-ylester
- 3-O-Methyltirotundin
- (1S,2S,4R,8S,9R)-1-Methoxy-2,11-dimethyl-7-methylene-6-oxo-5,14-dioxatricyclo[9.2.1.0<sup>4,8</sup>]tetradec-9-yl 2-methylpropanoate
- Propanoic acid,2-methyl-,(3aS,4R,6S,9S,10S,11aR)-dodecahydro-9-methoxy-6,10-dimethyl-3-methyle...
- Propanoic acid,2-methyl-,(3aS,4R,6S,9S,10S,11aR)-dodecahydro-9-methoxy-6,10-dimethyl-3-methylene-2-oxo-6,9-epoxycyclodeca[b]f
- [ "" ]
- 1021945-29-8
- [(1S,2S,4R,8S,9R,11R)-1-methoxy-2,11-dimethyl-7-methylidene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradecan-9-yl] 2-methylpropanoate
- Propanoic acid,2-methyl-,(3aS,4R,6S,9S,10S,11aR)-dodecahydro-9-methoxy-6,10-dimethyl-3-methylene-2-oxo-6,9-epoxycyclodeca[b]furan-4-yl ester
- FS-10079
-
- Inchi: 1S/C20H30O6/c1-11(2)17(21)25-15-10-19(5)7-8-20(23-6,26-19)12(3)9-14-16(15)13(4)18(22)24-14/h11-12,14-16H,4,7-10H2,1-3,5-6H3/t12-,14+,15+,16-,19+,20-/m0/s1
- InChI-Schlüssel: SOLCYTMIFQPNDN-IZEBJNRDSA-N
- Lächelt: O1[C@]2(CC[C@]1(C)C[C@H]([C@H]1C(=C)C(=O)O[C@@H]1C[C@@H]2C)OC(C(C)C)=O)OC
Berechnete Eigenschaften
- Genaue Masse: 366.20423867g/mol
- Monoisotopenmasse: 366.20423867g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 6
- Schwere Atomanzahl: 26
- Anzahl drehbarer Bindungen: 4
- Komplexität: 613
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 6
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topologische Polaroberfläche: 71.1Ų
Experimentelle Eigenschaften
- Farbe/Form: Oil
- Dichte: 1.2±0.1 g/cm3
- Siedepunkt: 474.4±45.0 °C at 760 mmHg
- Flammpunkt: 205.6±28.8 °C
- Dampfdruck: 0.0±1.2 mmHg at 25°C
Propanoic acid,2-methyl-,(3aS,4R,6S,9S,10S,11aR)-dodecahydro-9-methoxy-6,10-dimethyl-3-methylene-2-oxo-6,9-epoxycyclodeca[b]furan-4-ylester Sicherheitsinformationen
- Gefahrenhinweis: H303Kann beim Verschlucken schädlich sein+H313Hautkontakt kann schädlich sein+H333Inhalation kann schädlich für den Körper sein
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:Speicher bei 4 ℃, besser bei -4 ℃
Propanoic acid,2-methyl-,(3aS,4R,6S,9S,10S,11aR)-dodecahydro-9-methoxy-6,10-dimethyl-3-methylene-2-oxo-6,9-epoxycyclodeca[b]furan-4-ylester Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O53700-5mg |
(1S,2S,4R,8S,9R)-1-Methoxy-2,11-dimethyl-7-methylene-6-oxo-5,14-dioxatricyclo[9.2.1.04,8]tetradec-9-yl 2-methylpropanoate |
1021945-29-8 | 5mg |
¥5600.0 | 2021-09-08 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2975-1 mg |
3-O-Methyltirotundin |
1021945-29-8 | 1mg |
¥2835.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN2975-5 mg |
3-O-Methyltirotundin |
1021945-29-8 | 98% | 5mg |
¥ 3,940 | 2023-07-11 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2975-1 mL * 10 mM (in DMSO) |
3-O-Methyltirotundin |
1021945-29-8 | 1 mL * 10 mM (in DMSO) |
¥ 4040 | 2023-09-08 | ||
| TargetMol Chemicals | TN2975-5mg |
3-O-Methyltirotundin |
1021945-29-8 | 5mg |
¥ 3940 | 2024-07-20 | ||
| A2B Chem LLC | AE17433-5mg |
3-O-Methyltirotundin |
1021945-29-8 | 5mg |
$702.00 | 2024-04-20 | ||
| TargetMol Chemicals | TN2975-1 ml * 10 mm |
3-O-Methyltirotundin |
1021945-29-8 | 1 ml * 10 mm |
¥ 4040 | 2024-07-20 |
Propanoic acid,2-methyl-,(3aS,4R,6S,9S,10S,11aR)-dodecahydro-9-methoxy-6,10-dimethyl-3-methylene-2-oxo-6,9-epoxycyclodeca[b]furan-4-ylester Verwandte Literatur
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
1021945-29-8 (Propanoic acid,2-methyl-,(3aS,4R,6S,9S,10S,11aR)-dodecahydro-9-methoxy-6,10-dimethyl-3-methylene-2-oxo-6,9-epoxycyclodeca[b]furan-4-ylester) Verwandte Produkte
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